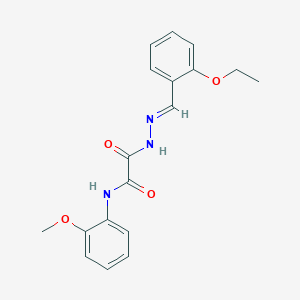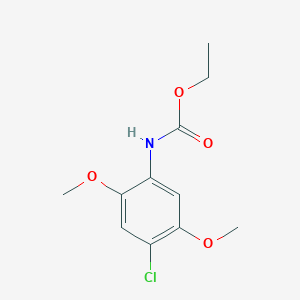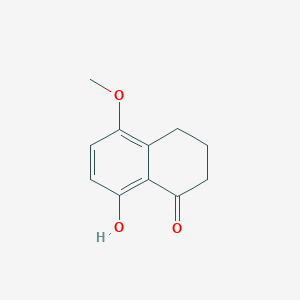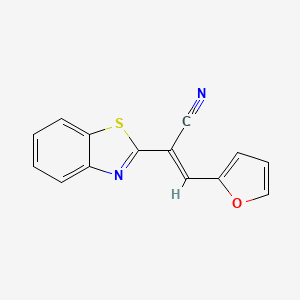![molecular formula C12H13ClO5 B12002732 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid CAS No. 1469-64-3](/img/structure/B12002732.png)
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-methoxybenzyl)succinic acid is an organic compound with the molecular formula C12H13ClO5 It is characterized by the presence of a chloro and methoxy group attached to a benzyl ring, which is further connected to a succinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methoxybenzyl)succinic acid typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with succinic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-5-methoxybenzyl)succinic acid may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-methoxybenzyl)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzyl succinic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-chloro-5-methoxybenzaldehyde)succinic acid or 2-(2-chloro-5-methoxybenzoic acid)succinic acid.
Reduction: Formation of 2-(2-methoxybenzyl)succinic acid.
Substitution: Formation of 2-(2-amino-5-methoxybenzyl)succinic acid or 2-(2-thio-5-methoxybenzyl)succinic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-methoxybenzyl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-5-methoxybenzyl)succinic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the benzyl ring can interact with enzymes or receptors, modulating their activity. The succinic acid moiety may also play a role in the compound’s overall biological activity by influencing its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloro-5-methoxybenzoic acid): Similar structure but lacks the succinic acid moiety.
2-(2-Chloro-5-methoxybenzaldehyde): Contains an aldehyde group instead of the succinic acid moiety.
2-(2-Methoxybenzyl)succinic acid: Lacks the chloro group on the benzyl ring.
Uniqueness
2-(2-Chloro-5-methoxybenzyl)succinic acid is unique due to the combination of its chloro, methoxy, and succinic acid functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1469-64-3 |
|---|---|
Molekularformel |
C12H13ClO5 |
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
2-[(2-chloro-5-methoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C12H13ClO5/c1-18-9-2-3-10(13)7(5-9)4-8(12(16)17)6-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
DGIHPCWUYKWDQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Cl)CC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)










![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

